![molecular formula C66H50P4 B15170335 [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane CAS No. 651022-22-9](/img/structure/B15170335.png)
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is a complex organophosphorus compound. It is characterized by its multiple diphenylphosphanyl groups attached to a phenyl backbone. This compound is notable for its use as a ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology and Medicine
While its direct applications in biology and medicine are limited, the metal complexes formed with this ligand can be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In the industrial sector, this compound is valuable in the development of catalysts for various chemical processes, including polymerization and fine chemical synthesis.
Mechanism of Action
The mechanism by which [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The multiple phosphine groups enhance its ability to form strong bonds with metals, thereby improving the efficiency of catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.
1,2-Bis(diphenylphosphino)benzene: A ligand with two diphenylphosphino groups attached to a benzene ring.
Uniqueness
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is unique due to its multiple phosphine groups attached to a single phenyl backbone, providing a high degree of steric and electronic flexibility. This makes it particularly effective in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
Properties
CAS No. |
651022-22-9 |
|---|---|
Molecular Formula |
C66H50P4 |
Molecular Weight |
967.0 g/mol |
IUPAC Name |
[2-[2,4-bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C66H50P4/c1-9-29-51(30-10-1)67(52-31-11-2-12-32-52)63-47-27-25-45-59(63)61-49-62(60-46-26-28-48-64(60)68(53-33-13-3-14-34-53)54-35-15-4-16-36-54)66(70(57-41-21-7-22-42-57)58-43-23-8-24-44-58)50-65(61)69(55-37-17-5-18-38-55)56-39-19-6-20-40-56/h1-50H |
InChI Key |
LEADEZQKQODOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC(=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9P(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)

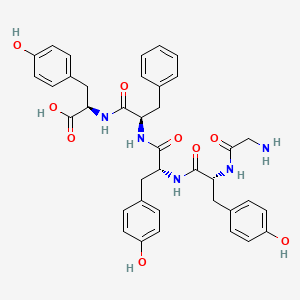
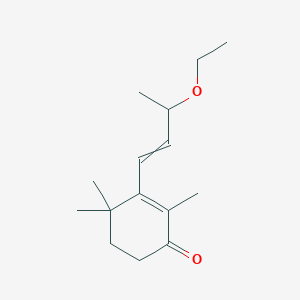
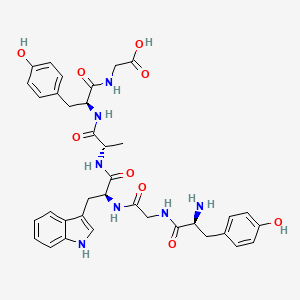




![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
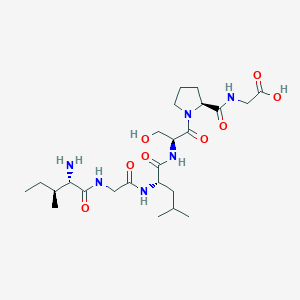
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
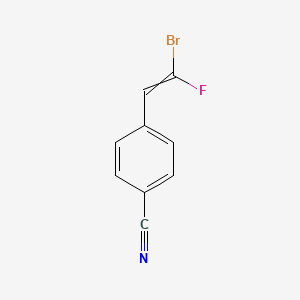
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
